![molecular formula C20H16N2O2 B14230361 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone CAS No. 716331-67-8](/img/structure/B14230361.png)
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone typically involves multi-step pathways starting from commercially available precursors. One common method involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent . The reaction conditions often include the use of catalytic amounts of boron trifluoride etherate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Investigated for its potential use as an anticancer agent due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with DNA synthesis and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: A parent compound with similar structural features.
Pyrrolo[2,3-b]quinoxaline: Another derivative with different substitution patterns.
Pyrrolo[3,4-b]quinoxaline: A related compound with variations in the ring structure.
Uniqueness
1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone stands out due to its specific substitution pattern, which imparts unique biological activities. Its hydroxyl and ethanone groups contribute to its distinct chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
716331-67-8 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-acetyl-1-methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C20H16N2O2/c1-12-17(13(2)23)18(14-8-4-3-5-9-14)19-20(24)21-15-10-6-7-11-16(15)22(12)19/h3-11H,1-2H3,(H,21,24) |
Clave InChI |
FIVWMUXPSUACCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2N1C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
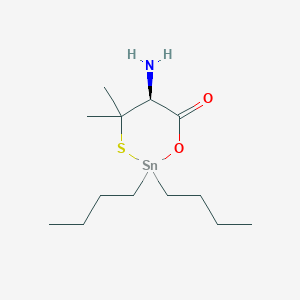
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)

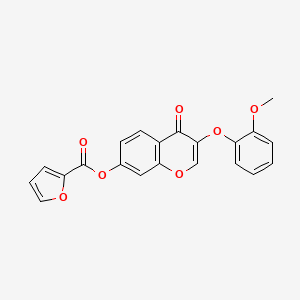
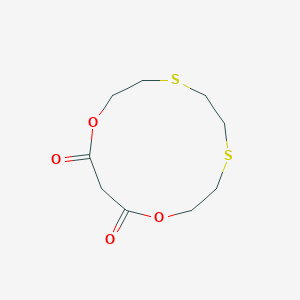
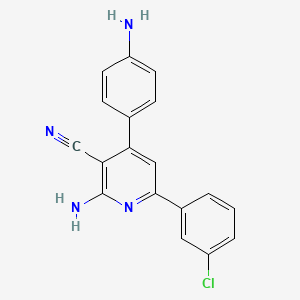
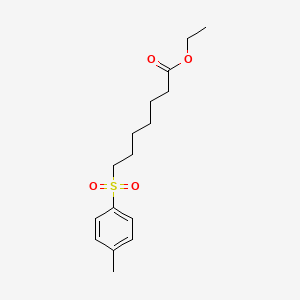
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
